Chemical structure analysis of 2-(2-Ethylphenyl)acetic acid
Chemical structure analysis of 2-(2-Ethylphenyl)acetic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 2-(2-Ethylphenyl)acetic Acid
Foreword
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of novel or key intermediate molecules is a cornerstone of regulatory compliance, process optimization, and intellectual property protection. 2-(2-Ethylphenyl)acetic acid, a substituted phenylacetic acid derivative, represents a class of compounds frequently encountered as precursors or active pharmaceutical ingredients. This guide provides a comprehensive, multi-technique approach to its structural verification, moving beyond rote procedural descriptions to offer insights into the causality behind analytical choices. The methodologies outlined herein are designed to create a self-validating system of analysis, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is essential. 2-(2-Ethylphenyl)acetic acid is an organic compound whose structure is defined by an acetic acid moiety attached to an ethyl-substituted benzene ring at the ortho position.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; graph [bgcolor="transparent"];
} Figure 1: Structure of 2-(2-Ethylphenyl)acetic acid with IUPAC numbering.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-ethylphenyl)acetic acid | PubChem[1] |
| CAS Number | 19418-95-2 | PubChem[1] |
| SMILES | CCC1=CC=CC=C1CC(=O)O | PubChem[1] |
The Analytical Imperative: A Synthesis-Forward Approach
A robust analytical strategy considers the molecule's synthetic lineage. Phenylacetic acids are often synthesized via methods like the Willgerodt-Kindler reaction or Suzuki coupling, which can introduce specific impurities.[2] For instance, a plausible route starting from 2-ethylbromobenzene could involve conversion to a Grignard reagent followed by reaction with CO₂, or a palladium-catalyzed carboxylation. Understanding the potential for unreacted starting materials, catalysts, or isomeric byproducts is critical for developing a discriminating analytical workflow.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For 2-(2-Ethylphenyl)acetic acid, we anticipate a unique set of signals that, in concert, can only correspond to this specific isomeric arrangement.
Note: As direct experimental spectra for this specific compound are not widely published, the following assignments are expert predictions based on established chemical shift principles and data from analogous structures such as phenylacetic acid and 2-ethyltoluene.[3][4]
Predicted ¹H NMR Analysis (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show five distinct sets of signals. The carboxylic acid proton is a key diagnostic signal, though its chemical shift can be variable.
Table 2: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
|---|---|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton signal is typically broad and downfield; its position is highly dependent on concentration and solvent.[5] |
| Ar-H | 7.10 - 7.35 | Multiplet | 4H | The four protons on the ortho-substituted aromatic ring will exhibit complex splitting patterns due to coupling with each other. |
| -CH₂-COOH | ~3.70 | Singlet | 2H | Methylene protons adjacent to both an aromatic ring and a carbonyl group. No adjacent protons lead to a singlet. Based on phenylacetic acid data.[4] |
| Ar-CH₂-CH₃ | ~2.70 | Quartet | 2H | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group (J ≈ 7.5 Hz). |
| -CH₂-CH₃ | ~1.25 | Triplet | 3H | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group (J ≈ 7.5 Hz). Based on 2-ethyltoluene data.[3] |
Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)
A proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as carbons C3/C6 and C4/C5 are not equivalent due to the ortho substitution pattern.
Table 3: Predicted ¹³C NMR Spectral Data
| Assignment (Fig. 1) | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C8 (-COOH) | ~178 | Carboxylic acid carbonyl carbons are characteristically found in this downfield region.[6] |
| C1, C2 (Ar-C) | 135 - 142 | Quaternary aromatic carbons attached to the alkyl and acetic acid groups. C1 (bearing the ethyl group) would be slightly more upfield. |
| C3, C4, C5, C6 (Ar-CH) | 126 - 131 | Aromatic CH carbons. The substitution pattern prevents simple symmetry, leading to distinct signals. |
| C7 (-CH₂-COOH) | ~40 | The benzylic carbon of the acetic acid moiety. |
| C11 (Ar-CH₂-) | ~25 | The methylene carbon of the ethyl group. |
| C12 (-CH₃) | ~15 | The methyl carbon of the ethyl group, typically the most upfield signal. |
Experimental Protocol: NMR Spectroscopy
Rationale: The choice of solvent (CDCl₃) is standard for many organic molecules, offering good solubility and a well-defined residual solvent peak for referencing. Tetramethylsilane (TMS) is added as the universal internal standard (0 ppm).
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 2-(2-Ethylphenyl)acetic acid and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 16 ppm, 16-32 scans for good signal-to-noise, and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 240 ppm, 512 or more scans (due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds to ensure quantitative relaxation of all carbons.[6]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Reference the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.[7]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Predicted EI-MS Fragmentation Pattern
The molecular ion (M⁺˙) peak is expected at an m/z of 164, corresponding to the molecular weight of C₁₀H₁₂O₂. The fragmentation will likely be dominated by cleavages that form stable carbocations.
Table 4: Predicted Key Mass Fragments
| m/z | Proposed Fragment | Rationale for Formation |
|---|---|---|
| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 119 | [M - COOH]⁺ | Loss of the carboxyl radical (45 Da) via cleavage of the C-C bond alpha to the ring. This is a characteristic fragmentation of phenylacetic acids.[8] |
| 105 | [C₈H₉]⁺ | Loss of a methyl radical (15 Da) from the ethyl group of a rearranged intermediate. This represents a stable benzylic or tropylium-like cation. |
| 91 | [C₇H₇]⁺ | Loss of the entire ethyl group (29 Da) from the m/z 119 fragment, leading to the classic tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.[8] |
dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [bgcolor="transparent"];
} Figure 3: Predicted major fragmentation pathway for 2-(2-Ethylphenyl)acetic acid in EI-MS.
Experimental Protocol: Mass Spectrometry
Rationale: This protocol describes a standard approach using a Gas Chromatograph (GC) for sample introduction, which is ideal for volatile and thermally stable compounds like the target molecule, coupled with an EI mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC-MS Acquisition:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the system.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
MS Interface: Set the transfer line temperature to 280 °C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library spectra.[8]
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 2-(2-Ethylphenyl)acetic acid will be characterized by the prominent absorptions of the carboxylic acid group and the aromatic ring.
Table 5: Predicted Diagnostic IR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The very broad nature of this band is due to hydrogen bonding between carboxylic acid dimers.[9] |
| 2970-2850 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the CH₂ and CH₃ groups of the ethyl and acetic acid moieties. |
| ~3050 | C-H stretch (Aromatic) | Weak-Medium | C-H stretching on the benzene ring. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A highly characteristic and intense absorption for the carbonyl group in a hydrogen-bonded carboxylic acid.[9] |
| 1600, 1480 | C=C stretch (Aromatic) | Medium-Weak | Skeletal vibrations of the aromatic ring. |
| ~1410 | O-H bend (in-plane) | Medium | Coupled with C-O stretching, characteristic of carboxylic acids. |
| ~1250 | C-O stretch | Strong | C-O stretching of the carboxylic acid group. |
| ~750 | C-H bend (Aromatic) | Strong | Out-of-plane bending for ortho-disubstituted benzene rings. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Rationale: ATR-FTIR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal (typically diamond or germanium). This step is crucial as it subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance. No further processing is usually required.
Integrated Structural Verification and Purity
The true power of this analytical approach lies in the convergence of data. The molecular weight from MS (164 Da) provides the first checkpoint. The functional groups identified by IR (carboxylic acid, aromatic ring) must then be consistent with the detailed C-H framework mapped by NMR. For example, the integration of the ¹H NMR signals must sum to 12 protons, and the number of signals in the ¹³C NMR must match the 8 expected non-equivalent carbons. Any significant deviation or the presence of unexpected signals in any spectrum would indicate impurities, requiring further investigation and purification.
Safety and Handling
Based on GHS classifications for similar compounds, 2-(2-Ethylphenyl)acetic acid should be handled with appropriate care.[1]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
References
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Guan, Y., Li, S., Cole, J. C., & Yuan, S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 61(12), 5851–5861. Available at: [Link]
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Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Available at: [Link]
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Janežič, M., et al. (2021). Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. Molecules, 26(15), 4435. Available at: [Link]
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